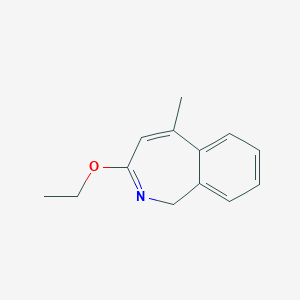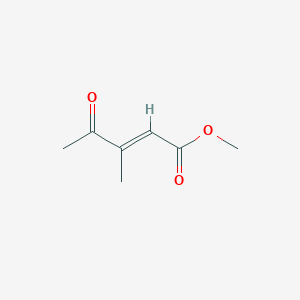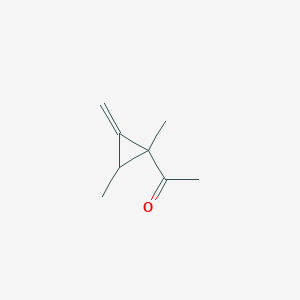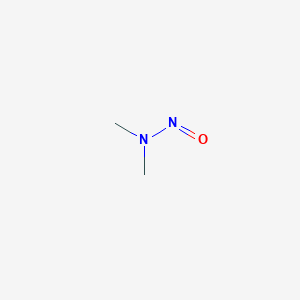
2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one is a chemical compound that is commonly used in scientific research. It is a synthetic compound that has been developed for its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one is not fully understood. However, it is believed to act as an inhibitor of DNA topoisomerase I, which is an enzyme that is essential for DNA replication and transcription. By inhibiting this enzyme, 2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one is its unique properties, which make it a useful tool for scientific research. It has been shown to have potential applications in various fields such as organic electronics and cancer research. However, one of the main limitations of 2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one is its toxicity. It is a highly toxic compound that must be handled with care in the laboratory.
Zukünftige Richtungen
There are many future directions for the research and development of 2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one. One possible direction is the synthesis of new derivatives that have improved properties and potential applications. Another possible direction is the development of new synthetic methods that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of 2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one and to explore its potential applications in various fields.
Conclusion
In conclusion, 2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one is a synthetic compound that has been developed for its unique properties and potential applications in various fields. It has been widely used in scientific research as a precursor for the synthesis of various compounds and as a tool for cancer research. While it has many advantages, it also has limitations and must be handled with care in the laboratory. There are many future directions for the research and development of 2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one, and further research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of 2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one involves the reaction of 2,3-dihydro-4-fluoroindan-1-one with bromine in the presence of a catalyst. The reaction is typically carried out in a solvent such as dichloromethane or chloroform. The product is then purified using various techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one has been widely used in scientific research due to its unique properties. It has been used as a precursor for the synthesis of various compounds such as indenoisoquinoline derivatives, which have potential applications in the treatment of cancer. It has also been used as a building block for the synthesis of other compounds such as fluorinated indenones, which have potential applications in the field of organic electronics.
Eigenschaften
CAS-Nummer |
156484-68-3 |
|---|---|
Produktname |
2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one |
Molekularformel |
C9H6BrFO |
Molekulargewicht |
229.05 g/mol |
IUPAC-Name |
2-bromo-4-fluoro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6BrFO/c10-7-4-6-5(9(7)12)2-1-3-8(6)11/h1-3,7H,4H2 |
InChI-Schlüssel |
MBOVOBHKIYUQCZ-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)C2=C1C(=CC=C2)F)Br |
Kanonische SMILES |
C1C(C(=O)C2=C1C(=CC=C2)F)Br |
Synonyme |
2-BROMO-2,3-DIHYDRO-4-FLUORO-1H-INDEN-1-ONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate](/img/structure/B125685.png)

![1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethanol](/img/structure/B125687.png)




![3-Methyl-[1,3]thiazinan-2-ylideneamine](/img/structure/B125704.png)
![tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B125711.png)




